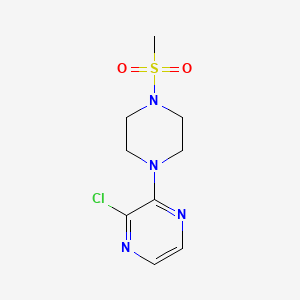
2-氯-3-(4-甲磺酰哌嗪-1-基)吡嗪
描述
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine includes a pyrazine ring, a piperazine ring, and a methanesulfonyl group . The compound’s molecular weight is 276.74 g.Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include compounds like 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .科学研究应用
抗结核药物
包含吡嗪骨架的杂合化合物已被研究其作为抗结核药物的潜力。在一项研究中,将吡嗪和 1,2,4-三唑类似物融合的化合物被合成并筛选其对结核分枝杆菌H37Rv 菌株的功效。 其中一些化合物表现出显著的活性,最低抑菌浓度 (MIC) 值 ≤21.25 μM 。这表明2-氯-3-(4-甲磺酰哌嗪-1-基)吡嗪可能是开发新型抗结核药物的宝贵前体。
抗菌活性
源自吡嗪结构的化合物已证明具有显著的抗菌特性。一项研究重点介绍了带有吡嗪和苯并噻唑衍生物的新型杂合化合物的合成,这些化合物被评估其抗菌活性。 其中一些化合物对枯草芽孢杆菌和金黄色葡萄球菌等细菌具有活性 。这表明2-氯-3-(4-甲磺酰哌嗪-1-基)吡嗪可以作为开发新型抗菌剂的核心结构。
抗真菌特性
除了抗菌特性外,还发现吡嗪衍生物具有抗真菌活性。 与研究抗菌活性的同一项研究还筛选了化合物的抗真菌特性,其中一些化合物表现出显著的活性 。这为2-氯-3-(4-甲磺酰哌嗪-1-基)吡嗪用于合成抗真菌药物开辟了可能性。
药物开发和药物可及性
2-氯-3-(4-甲磺酰哌嗪-1-基)吡嗪的结构修饰可以导致新药的开发。根据 Lipinski 五法则评估这些化合物的药物相似性或“药物可及性”是此过程中的关键步骤。 符合这些规则的化合物更有可能被开发成成功的药物 。
药理学研究
吡嗪核心是许多具有药理活性的化合物中常见的特征。 其衍生物可用于药理学研究,以开发具有各种生物活性的新药,包括抗病毒、抗精神病和抗 HIV-1 活性 。
计算研究和作用机制
计算研究,如计算机模拟对接和 ADME 预测,对于了解新化合物的作用机制至关重要。 对于吡嗪衍生物,计算机模拟研究可以帮助预测其作用中涉及的目标酶,例如在抗结核活性情况下为 DprE1 。这有助于合理设计具有更高疗效和安全性特征的新药。
未来方向
The future directions for research on 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine could include further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in pharmaceuticals and other fields. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe use in research .
作用机制
Target of Action
It is known that pyrazine derivatives have diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Mode of Action
It is known that pyrazine derivatives interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrazine derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that pyrazine derivatives can have various effects at the molecular and cellular level, contributing to their diverse biological activities .
生化分析
Biochemical Properties
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been observed to affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can alter the metabolic activity of cells by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.
属性
IUPAC Name |
2-chloro-3-(4-methylsulfonylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2S/c1-17(15,16)14-6-4-13(5-7-14)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSWOHFBVQZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


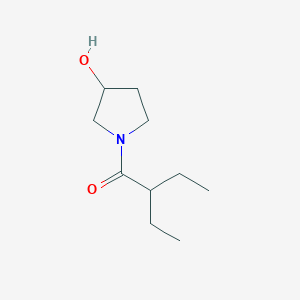


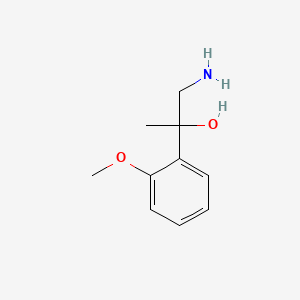
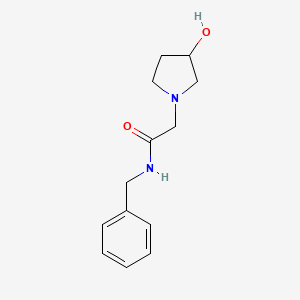


![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)
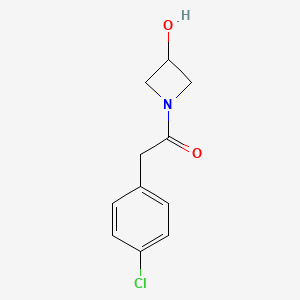
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)
